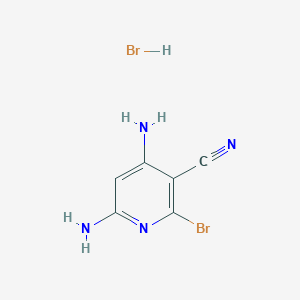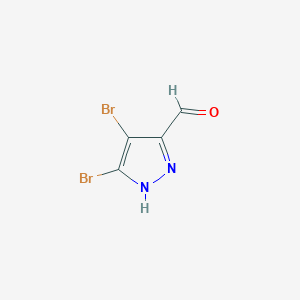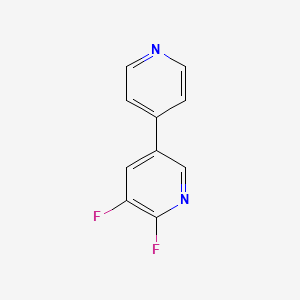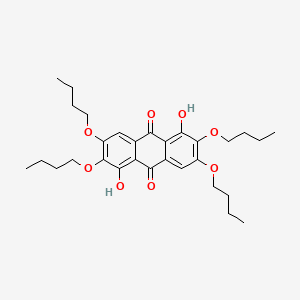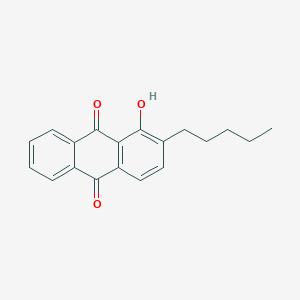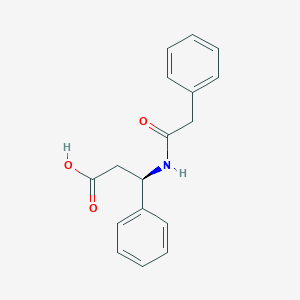
N-phenylacetyl-beta-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylacetyl-beta-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acidPhenylalanine itself is a precursor to several important biomolecules, including melanin, dopamine, norepinephrine, and thyroxine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenylacetyl-beta-phenylalanine can be synthesized through the enantioselective acylation of beta-phenylalanine using penicillin G acylase from Escherichia coli. The reaction involves the use of phenylacetamide as an acyl donor, which is highly preferential for the acylation of ®-beta-phenylalanine to form N-phenylacetyl-®-beta-phenylalanine. The optimal conditions for this reaction are a pH of 10, a temperature of 25°C, and a 2:1 molar ratio of phenylacetamide to beta-phenylalanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts such as penicillin G acylase. This enzyme is favored due to its high reaction rate and enantioselectivity. The process includes the hydrolysis of this compound to separate the enantiomers, which are then purified .
Analyse Des Réactions Chimiques
Types of Reactions
N-phenylacetyl-beta-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenylacetic acid derivatives, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
N-phenylacetyl-beta-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-phenylacetyl-beta-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive function. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An essential amino acid and precursor to N-phenylacetyl-beta-phenylalanine.
Tyrosine: Another amino acid that is a precursor to neurotransmitters like dopamine and norepinephrine.
Phenylacetyl-L-glutamine: A compound involved in the metabolism of phenylalanine
Uniqueness
This compound is unique due to its specific structure and the enantioselective properties it exhibits during synthesis. This makes it particularly valuable in the production of enantiomerically pure pharmaceuticals and in research focused on enzyme interactions and metabolic pathways .
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(3R)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |
Clé InChI |
URKWJOAJRKPEFW-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


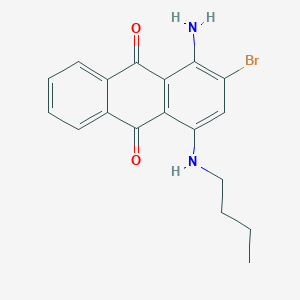
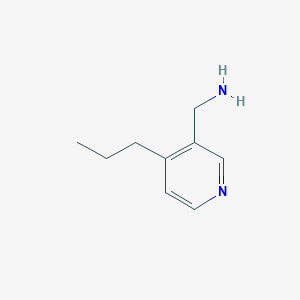
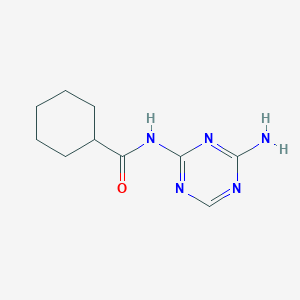
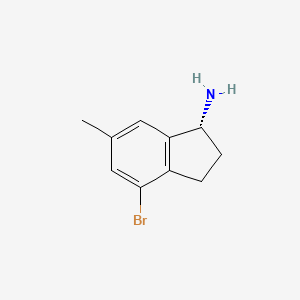
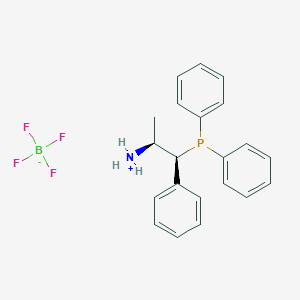
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
